molecular formula C13H14N2O6 B14161667 2-(o-Carboxybenzamido)glutaramic acid CAS No. 2393-39-7

2-(o-Carboxybenzamido)glutaramic acid

Cat. No.: B14161667
CAS No.: 2393-39-7
M. Wt: 294.26 g/mol
InChI Key: ZIMWCUUEMGFXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(o-Carboxybenzamido)glutaramic acid is a complex organic compound with significant relevance in various scientific fields It is structurally characterized by the presence of a carboxybenzamido group attached to a glutaramic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(o-Carboxybenzamido)glutaramic acid typically involves the reaction of phthalic acid with alpha-aminoglutarimide. The process begins with the formation of alpha-(o-carboxybenzamido)glutarimide, which is then hydrolyzed to produce this compound . The reaction conditions often include the use of aqueous sodium hydroxide and methanol, followed by recrystallization from aqueous methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(o-Carboxybenzamido)glutaramic acid undergoes various chemical reactions, including amide hydrolysis and oxidation-reduction reactions. The compound is known to spontaneously hydrolyze to form 2-(o-carboxybenzamido)glutaric acid .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases such as sodium hydroxide and acids like hydrochloric acid. The hydrolysis reactions typically occur under mild conditions, while oxidation-reduction reactions may require specific catalysts and controlled environments .

Major Products

The major products formed from the hydrolysis of this compound include 2-(o-carboxybenzamido)glutaric acid and phthalic acid . These products are significant in understanding the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways.

Properties

CAS No.

2393-39-7

Molecular Formula

C13H14N2O6

Molecular Weight

294.26 g/mol

IUPAC Name

2-[(4-amino-1-carboxy-4-oxobutyl)carbamoyl]benzoic acid

InChI

InChI=1S/C13H14N2O6/c14-10(16)6-5-9(13(20)21)15-11(17)7-3-1-2-4-8(7)12(18)19/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19)(H,20,21)

InChI Key

ZIMWCUUEMGFXNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(CCC(=O)N)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.